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Introduction
YM-543, also known as ASP-543, is a potent and selective inhibitor of the sodium-glucose

cotransporter 2 (SGLT2). SGLT2 is a transporter protein predominantly expressed in the

proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose

from the urine back into the bloodstream. By selectively inhibiting SGLT2, YM-543 reduces

renal glucose reabsorption, leading to increased urinary glucose excretion. This mechanism of

action makes YM-543 a promising therapeutic agent for the treatment of type 2 diabetes, as it

lowers blood glucose levels independently of insulin secretion or action. This document

provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic

data for YM-543, based on preclinical studies.

Pharmacodynamics of YM-543
The primary pharmacodynamic effect of YM-543 is the selective inhibition of SGLT2, which

translates to a dose-dependent increase in urinary glucose excretion and a subsequent

reduction in blood glucose levels.

In Vitro SGLT2 Inhibition
In vitro studies have demonstrated that YM-543 is a potent and highly selective inhibitor of both

human and mouse SGLT2.[1][2]
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Parameter Species Value (nM)
Selectivity (vs.

SGLT1)

IC50 Human SGLT2

Data not publicly

available in detail,

described as in the

"nanomolar ranges"[1]

[2]

High (exact fold-

selectivity not

specified)

IC50 Mouse SGLT2

Data not publicly

available in detail,

described as in the

"nanomolar ranges"[1]

[2]

High (exact fold-

selectivity not

specified)

In Vivo Pharmacodynamic Effects in a Type 2 Diabetes
Mouse Model
In vivo studies using KK/Ay mice, a model for type 2 diabetes, have shown that a single oral

administration of YM-543 leads to significant, dose-dependent improvements in glycemic

control.[1][2]

Pharmacodynamic Effect Dose Range Key Findings

Reduced Blood Glucose

Levels
Dose-dependent

Significant reduction in

hyperglycemia.[1][2]

Improved Glucose Tolerance Dose-dependent
Enhanced ability to clear a

glucose load.[1][2]

Increased Urinary Glucose

Excretion
Dose-dependent

Concomitant with the reduction

in blood glucose.[1][2]

Duration of Action Not specified

Effects were sustained for at

least 12 hours after a single

dose.[1][2]
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Long-term administration of YM-543 (once daily for 5 weeks) in KK/Ay mice also resulted in a

significant and sustained reduction in hyperglycemia.[1][2] Furthermore, combination therapy

with other anti-diabetic agents, such as rosiglitazone or metformin, showed additive effects in

improving diabetic symptoms.[1][2] An important safety feature observed was that YM-543 did

not induce hypoglycemia in normal mice at pharmacological doses.[1][2]

Pharmacokinetics of YM-543
Pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism,

and excretion profile of YM-543.

Pharmacokinetic

Parameter
Species

Route of

Administration
Value

Time to Maximum

Concentration (Tmax)
Mouse Oral

Rapid absorption

(exact time not

specified)

Maximum

Concentration (Cmax)
Mouse Oral

Data not publicly

available

Area Under the Curve

(AUC)
Mouse Oral

Data not publicly

available

Elimination Half-life

(t1/2)
Mouse Oral

Relatively rapid

elimination (exact time

not specified)

Signaling Pathways and Experimental Workflows
Mechanism of Action: SGLT2 Inhibition in the Kidney
The signaling pathway for YM-543 is a direct inhibition of the SGLT2 transporter in the renal

proximal tubule. This disrupts the reabsorption of glucose from the glomerular filtrate.
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Caption: Mechanism of YM-543 action on the SGLT2 transporter in the renal proximal tubule.

Experimental Workflow: In Vivo Oral Glucose Tolerance
Test (OGTT)
The following diagram illustrates a typical workflow for an oral glucose tolerance test in a

diabetic mouse model to evaluate the efficacy of YM-543.
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Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.

Experimental Protocols
In Vitro SGLT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of YM-543 against

human and mouse SGLT2.

General Protocol:

Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable host cells are stably

transfected to express either human SGLT2 (hSGLT2) or mouse SGLT2 (mSGLT2).
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Compound Preparation: A serial dilution of YM-543 is prepared in a suitable buffer.

Uptake Assay:

The transfected cells are seeded in microplates.

Cells are washed with a sodium-containing buffer to facilitate SGLT2-mediated transport.

The cells are pre-incubated with varying concentrations of YM-543 or vehicle control.

A radiolabeled or fluorescent glucose analog (e.g., 14C-α-methyl-D-glucopyranoside or 2-

NBDG) is added to initiate the uptake reaction.

After a defined incubation period, the uptake is terminated by washing the cells with ice-

cold buffer.

Detection:

For radiolabeled substrates, the cells are lysed, and the radioactivity is measured using a

scintillation counter.

For fluorescent substrates, the fluorescence intensity is measured using a plate reader.

Data Analysis: The percentage of inhibition at each concentration of YM-543 is calculated

relative to the control. The IC50 value is determined by fitting the data to a dose-response

curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in KK/Ay
Mice
Objective: To evaluate the effect of YM-543 on glucose tolerance in a type 2 diabetes animal

model.

Protocol:

Animals: Male KK/Ay mice, a model of genetic type 2 diabetes, are used.
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Acclimatization: Animals are acclimatized to the housing conditions for at least one week

before the experiment.

Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

Dosing: YM-543 or vehicle (e.g., 0.5% methylcellulose solution) is administered orally by

gavage at various doses.

Glucose Challenge: At a specified time post-dosing (e.g., 30 or 60 minutes), a baseline blood

sample is collected from the tail vein. Immediately after, a glucose solution (e.g., 2 g/kg body

weight) is administered orally.

Blood Sampling: Blood samples are collected at various time points after the glucose

challenge (e.g., 15, 30, 60, and 120 minutes).

Blood Glucose Measurement: Blood glucose concentrations are measured using a

glucometer.

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each

animal. Statistical analysis (e.g., ANOVA) is used to compare the AUC values between the

YM-543-treated groups and the vehicle control group.

Urinary Glucose Excretion Study in KK/Ay Mice
Objective: To measure the effect of YM-543 on the amount of glucose excreted in the urine.

Protocol:

Animals: Male KK/Ay mice are used.

Housing: Mice are housed individually in metabolic cages that allow for the separate

collection of urine and feces.

Dosing: YM-543 or vehicle is administered orally.

Urine Collection: Urine is collected over a specified period (e.g., 24 hours) following drug

administration.
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Sample Analysis: The total volume of urine is recorded. The glucose concentration in the

urine is measured using a glucose oxidase method or a clinical chemistry analyzer.

Data Analysis: The total amount of glucose excreted in the urine over the collection period is

calculated for each mouse. Statistical comparisons are made between the treatment groups

and the control group.

Conclusion
YM-543 is a potent and selective SGLT2 inhibitor with demonstrated efficacy in preclinical

models of type 2 diabetes. Its mechanism of action, which involves promoting urinary glucose

excretion, leads to a significant reduction in blood glucose levels and improved glucose

tolerance. The pharmacokinetic profile of YM-543 in mice is characterized by rapid oral

absorption and relatively fast elimination. These findings support the potential of YM-543 as a

therapeutic agent for the management of type 2 diabetes. Further clinical studies are

necessary to establish its safety and efficacy in humans.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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